molecular formula C15H13F4N7O B12239890 5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B12239890
M. Wt: 383.30 g/mol
InChI Key: FPWWEHXARHYWLK-UHFFFAOYSA-N
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Description

5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrrolidinyl group. This compound also contains a trifluoromethyl group attached to a triazolo-pyridazine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazolo-pyridazine ring system through a cycloaddition reaction. This is followed by the introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition. The final steps include the attachment of the pyrrolidinyl group and the fluorination of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom and the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13F4N7O

Molecular Weight

383.30 g/mol

IUPAC Name

6-[[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H13F4N7O/c16-10-5-20-14(21-6-10)25-4-3-9(7-25)8-27-12-2-1-11-22-23-13(15(17,18)19)26(11)24-12/h1-2,5-6,9H,3-4,7-8H2

InChI Key

FPWWEHXARHYWLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NC=C(C=N4)F

Origin of Product

United States

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